molecular formula C10H14N2O6 B050109 1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione CAS No. 114262-49-6

1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

Cat. No. B050109
CAS RN: 114262-49-6
M. Wt: 258.23 g/mol
InChI Key: NBKORJKMMVZAOZ-UZRKRJFESA-N
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Description

The compound “1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione” is a complex organic molecule. It has a molecular formula of C31H22N2O6 . The structure includes a pyrimidine-2,4-dione ring attached to a hydroxymethyl tetrahydrofuran ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a pyrimidine-2,4-dione ring attached to a hydroxymethyl tetrahydrofuran ring . The exact 3D conformation of the molecule can vary depending on the stereochemistry at the chiral centers .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 518.5 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass is 518.14778643 g/mol .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, given its structural similarity to nucleosides. Additionally, more research could be done to optimize its synthesis and understand its reactivity .

Mechanism of Action

Mode of Action

The exact mode of action of the compound is currently unknown. Given its structural similarity to nucleosides, it may be incorporated into nucleic acids during replication or transcription, potentially leading to termination or alteration of these processes .

Biochemical Pathways

The compound may affect several biochemical pathways due to its potential interaction with nucleic acids. It could interfere with DNA replication, RNA transcription, or protein synthesis, leading to a variety of downstream effects .

Pharmacokinetics

Its bioavailability, half-life, and clearance rate remain to be determined .

Result of Action

The molecular and cellular effects of the compound’s action are largely unknown. Depending on its targets and mode of action, it could potentially induce cell cycle arrest, apoptosis, or other cellular responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound, reducing its activity .

properties

IUPAC Name

1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKORJKMMVZAOZ-UZRKRJFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 2
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 3
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 4
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 5
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 6
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

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